Pentachlorothiophenol

Descripción general

Descripción

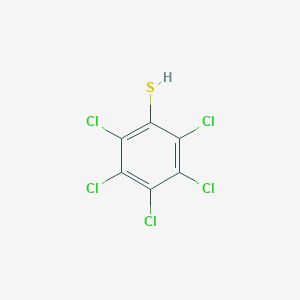

Pentachlorothiophenol is a chemical compound belonging to the group of thiols and organochlorine compounds. Its chemical formula is C6HCl5S and it is known for its gray solid appearance and unpleasant odor. This compound is practically insoluble in water and has a monoclinic crystal structure . It is not well-biodegradable and is considered toxic for aquatic organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentachlorothiophenol can be synthesized from hexachlorobenzene. The reaction involves the treatment of hexachlorobenzene with mercaptides . The process typically requires specific reaction conditions to ensure the successful conversion of hexachlorobenzene to pentachlorobenzenethiol.

Industrial Production Methods: In industrial settings, pentachlorobenzenethiol is produced by similar methods, often involving large-scale reactions with hexachlorobenzene. The compound is used in the rubber industry to facilitate the processing of both natural and synthetic rubber .

Análisis De Reacciones Químicas

Reaction of HCB with Hydrogen Sulfide

In the presence of a mixed tertiary amine solvent system, HCB reacts with H₂S to form PCTP. The solvent system typically combines pyridine and triethylamine, which enhance reaction rates and prevent salt formation .

Reaction Conditions

| Reagents | Solvent System | Temperature | Duration | Yield |

|---|---|---|---|---|

| HCB + H₂S | Pyridine + Triethylamine | 95–120°C | 2.5–3.5 hr | 1.2–50% |

Mechanism :

-

Nucleophilic Attack : H₂S acts as a nucleophile, displacing a chlorine atom from HCB.

-

Amine Stabilization : The mixed amine solvent stabilizes intermediates and facilitates proton transfer .

Reaction of HCB with Sodium Sulfide and Sulfur

An alternative method involves heating HCB with sodium sulfide (Na₂S) and sulfur in methanol, followed by precipitation with ammonium salts .

Reaction Conditions

| Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| HCB + Na₂S + S₈ | Methanol | 108°C | 8 hr | ~11% S |

Key Steps :

-

Reduction : Na₂S reduces HCB, forming a sodium pentachlorothiophenolate intermediate.

-

Acidification : Ammonium sulfate or chloride precipitates PCTP, avoiding sulfur contamination .

Metabolic Pathways

PCTP arises as a metabolite during the biodegradation of HCB and PCNB in biological systems.

Glutathione Conjugation

PCNB reacts with glutathione (GSH) in organisms, forming a PCTP-GSH conjugate. This pathway is critical in detoxification but generates reactive intermediates .

Observed in :

Microbial Degradation

Anaerobic microbes reduce PCNB to PCTP via sulfur incorporation. For example:

Key Metabolites :

| Substrate | Organism/System | Products |

|---|---|---|

| PCNB | Soil microbes | PCTP, PCTA, PCP |

| HCB | Mytilus edulis | PCTP, PCPSA, Bis-MTTCB |

Mechanism :

-

Reductive Dechlorination : Nitro groups in PCNB are replaced by thiol groups (-SH) .

-

Methylation : PCTP is methylated to PCTA in aquatic organisms .

Derivatization Reactions

PCTP undergoes further chemical modifications, forming derivatives with industrial applications.

Formation of Zinc Pentachlorothiophenolate

PCTP reacts with zinc oxide (ZnO) to produce its zinc salt, used as a rubber plasticizer .

Reaction :

Oxidation to Disulfides

Under oxidative conditions, PCTP forms bis(pentachlorophenyl) disulfide (Cl₅C₆S–S C₆Cl₅), a reaction inhibited by free sulfur .

Conditions :

-

Oxidizing Agents : Air or peroxides.

-

Byproducts : Sulfur contamination reduces reaction efficiency .

Environmental Degradation

PCTP persists in aquatic systems but degrades via photolysis and microbial action:

Photolysis :

Hydrolysis :

Toxicological Implications

While not the focus, PCTP’s reactivity underpins its toxicity:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₆HCl₅S

- Appearance : Gray solid with an unpleasant odor

- Solubility : Practically insoluble in water

- Structure : Monoclinic crystal structure

Chemistry

PCTP is primarily used in the study of thiol chemistry and organochlorine compounds. Its stability allows researchers to explore reactions involving sulfur-containing compounds, which are critical in organic synthesis and materials science.

Key Reactions :

Biology

Research on PCTP's biological effects focuses on its toxicity and bioaccumulation. Studies indicate that PCTP can disrupt biological systems, particularly through its role as a metabolite of hexachlorobenzene.

Toxicological Insights :

- PCTP has been shown to cause liver damage and developmental toxicity in animal models .

- In zebrafish studies, PCTP exhibited significant aquatic toxicity with an LC₁₀₀ value of 1.0 mg/L, indicating its potential environmental impact .

Medicine

Investigations into PCTP's health effects are crucial due to its presence as a metabolite of hexachlorobenzene, which is associated with various health risks.

Health Effects :

- Studies have linked PCTP exposure to increased hepatic protoporphyrin levels and potential carcinogenic effects .

Industry

The primary industrial application of PCTP is in the rubber industry, where it serves as a processing aid to enhance the pliability of rubber products.

Industrial Uses :

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the effects of PCTP on zebrafish, revealing significant bioaccumulation and toxicity at low concentrations. This highlights the environmental risks associated with its use in industrial applications.

Case Study 2: Metabolic Pathways

Research on the metabolic pathways of hexachlorobenzene demonstrated that PCTP is a significant intermediate, affecting liver function and leading to porphyrin accumulation.

Mecanismo De Acción

Pentachlorothiophenol exerts its effects through its interaction with biological membranes. It has been considered an anomalous uncoupler, affecting the electrical conductivity and transfer of hydrogen ions in lipid bilayer membranes . The compound induces membrane conductivity by facilitating the transfer of hydrogen ions, which is limited by the kinetics of reactions coupled to transmembrane charge transfer .

Comparación Con Compuestos Similares

- Chlorobenzene

- Dichlorobenzene

- Trichlorobenzene

- Pentachlorobenzene

- Hexachlorobenzene

Comparison: Pentachlorothiophenol is unique due to its high chlorine content and thiol group. Compared to pentachlorophenol, which has an oxygen atom in place of sulfur, pentachlorobenzenethiol exhibits different chemical properties and reactivity . The replacement of oxygen with sulfur does not change the protonophoretic activity of the compound, but it does affect its interaction with biological membranes .

Actividad Biológica

Pentachlorothiophenol (PCTP) is a synthetic compound with significant industrial applications, particularly in the rubber industry as a masticating agent. This article explores the biological activity of PCTP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

PCTP is a chlorinated thiophenol derivative, characterized by its five chlorine substituents on the aromatic ring. It is primarily used in the rubber industry, but it also finds applications in agriculture as a pesticide and in wood preservation.

1. Mechanisms of Toxicity

PCTP exhibits several toxicological effects that can impact various biological systems:

- Liver Toxicity : Studies have shown that PCTP can lead to significant liver damage characterized by hepatocellular hypertrophy, degeneration, and necrosis. The liver is identified as a primary target organ due to its role in metabolizing xenobiotics .

- Developmental Effects : Research indicates that exposure to PCTP during critical developmental windows can result in adverse outcomes such as reduced fetal viability and skeletal malformations in animal models .

- Immunotoxicity : PCTP exposure has been associated with alterations in immune function, including reduced IgM levels and natural killer cell counts in offspring of exposed animals .

2. Case Studies and Epidemiological Evidence

Several studies have documented the health effects of PCTP exposure:

- A cohort study involving workers in wood treatment plants revealed elevated serum liver enzyme levels and increased liver weights among those exposed to PCTP .

- In a 2-year dietary study with F344 rats, significant liver degeneration was observed at doses as low as 1120 mg/kg/day, demonstrating a clear dose-response relationship .

- Epidemiological studies have suggested an association between PCTP exposure and increased risks of non-Hodgkin lymphoma (NHL), particularly among occupationally exposed groups .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of PCTP:

Environmental Impact

PCTP's persistence in the environment raises concerns regarding its ecological effects. Studies indicate that aquatic microflora can adapt to degrade PCTP, suggesting potential bioremediation pathways . However, industrial discharges often lead to elevated concentrations in water bodies, posing risks to both human health and ecosystems.

Propiedades

IUPAC Name |

2,3,4,5,6-pentachlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLGZUZTFMXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044540 | |

| Record name | Pentachlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline] | |

| Record name | Pentachlorothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

>300 °C closed cup | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grey solid | |

CAS No. |

133-49-3 | |

| Record name | Pentachlorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92A1Z48VJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

231.5 °C | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.